3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride
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Overview
Description
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride: is a chemical compound with the following properties:
Molecular Formula: CHNO • (HCl)
Molecular Weight: 288.77 g/mol
IUPAC Name: 2-(diethylamino)ethyl 3-amino-4-hydroxybenzoate hydrochloride
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of 3-amino-4-hydroxybenzoic acid with 2-(diethylamino)ethylamine. The resulting product undergoes cyclization to form the indolinone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Reaction Conditions::Starting Materials: 3-amino-4-hydroxybenzoic acid, 2-(diethylamino)ethylamine
Cyclization Reaction: Acid-catalyzed cyclization
Hydrochloride Formation: Treatment with hydrochloric acid
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: Formation of a quinone derivative.
- Substitution: Alkylated or acylated derivatives.
- Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Studied for its pharmacological effects.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While 3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride is unique due to its specific structure, it shares similarities with other compounds such as dicofol (C14H9Cl5O) , ethanethiol, 2-(diethylamino)- (C6H15NS) , and ethacizine . These compounds may have different applications and mechanisms of action.
Properties
CAS No. |
40714-59-8 |
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Molecular Formula |
C25H34ClN3O |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
diethyl-[2-(2-oxo-3-phenyl-1-piperidin-1-ylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H33N3O.ClH/c1-3-26(4-2)20-17-25(21-13-7-5-8-14-21)22-15-9-10-16-23(22)28(24(25)29)27-18-11-6-12-19-27;/h5,7-10,13-16H,3-4,6,11-12,17-20H2,1-2H3;1H |
InChI Key |
YMLUOHSTGNQSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1(C2=CC=CC=C2N(C1=O)N3CCCCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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